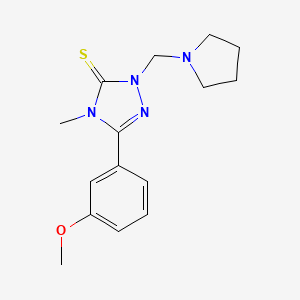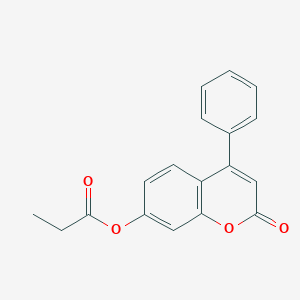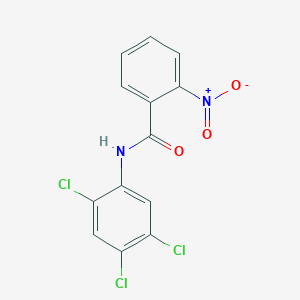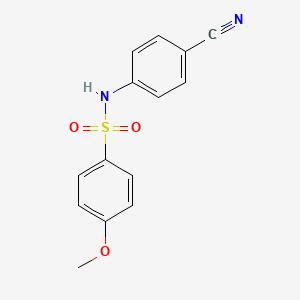![molecular formula C17H16N2O2S B5580291 2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B5580291.png)
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with various electrophiles. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-triazole: Contains three nitrogen atoms in the ring instead of two nitrogen and one oxygen.
Uniqueness
2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-3-4-6-14(12)11-22-17-19-18-16(21-17)13-7-9-15(20-2)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMMOWSQRJFMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5580215.png)
![(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5580220.png)


![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5580230.png)
![(3R*,4S*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5580246.png)
![[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone](/img/structure/B5580249.png)
![2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B5580265.png)
![2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5580269.png)

![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5580297.png)
